Benzo[d]isothiazole-6-carboxylic acid
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Overview
Description
Benzo[d]isothiazole-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a carboxylic acid functional group at the 6-position
Mechanism of Action
Target of Action
Benzo[d]isothiazole-6-carboxylic acid is a benzothiazole derivative It has been used in the synthesis of a compound that shows the potential to inhibit k1 capsule formation in uropathogenic escherichia coli .
Mode of Action
It is known that the compound can be used in the synthesis of n-(pyridin-4-yl)benzo[d]isothiazole-6-carboxamide, which shows the potential to inhibit k1 capsule formation in uropathogenic escherichia coli . This suggests that this compound might interact with its targets to inhibit certain biological processes.
Biochemical Pathways
The compound’s potential to inhibit k1 capsule formation in uropathogenic escherichia coli suggests that it may affect the biochemical pathways related to capsule formation in these bacteria.
Result of Action
The compound’s potential to inhibit k1 capsule formation in uropathogenic escherichia coli suggests that it may have antimicrobial effects.
Biochemical Analysis
Biochemical Properties
Benzo[d]isothiazole-6-carboxylic acid interacts with various biomolecules in biochemical reactions. It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli
Cellular Effects
It is known that it has the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli , which suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives under acidic conditions. Another approach involves the cyclization of thioamides with carbon dioxide as a raw material . These reactions often require catalysts and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .
Scientific Research Applications
Benzo[d]isothiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[d]isothiazole-6-carboxylic acid include:
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring.
Isothiazole: A five-membered ring containing sulfur and nitrogen atoms.
Thiazole: Another five-membered ring with sulfur and nitrogen, but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the carboxylic acid group at the 6-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
1,2-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZASEWVKCRYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015070-97-9 |
Source
|
Record name | 1,2-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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